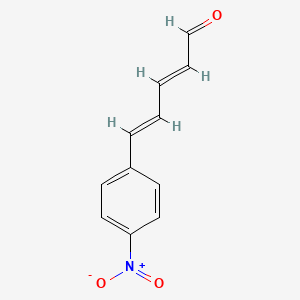

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal

Übersicht

Beschreibung

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal is an organic compound characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and a suitable diene precursor.

Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and the diene precursor under basic or acidic conditions to form the desired penta-2,4-dienal structure.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-nitrophenyl)penta-2,4-dienoic acid.

Reduction: Formation of (2E,4E)-5-(4-aminophenyl)penta-2,4-dienal.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows it to participate in various chemical transformations, including:

- Condensation Reactions : Often used in the formation of larger molecular frameworks.

- Oxidation and Reduction Reactions : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol or amine, expanding its utility in synthetic chemistry.

Materials Science

The compound's conjugated diene structure makes it a candidate for developing organic electronic materials. Research has explored its potential in:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it may enhance the efficiency and performance of OLEDs.

- Polymer Chemistry : It can be utilized as a building block for polymers with specific electronic properties.

Pharmaceuticals

Research indicates that this compound exhibits notable biological activity. Key areas of interest include:

- Neurodegenerative Diseases : Investigated as a lead compound for drug development targeting conditions such as Alzheimer's disease due to its ability to influence cellular signaling pathways and oxidative stress responses.

- Toxicological Studies : High doses have shown neurotoxic effects in animal models, highlighting the need for careful evaluation of safety profiles.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Synthesis and Characterization : Various methods have been explored for synthesizing this compound efficiently while maintaining high purity levels. Techniques such as column chromatography and recrystallization are commonly employed.

- Biological Activity Assessment : Studies have shown that at high doses (>700 mg/kg), this compound exhibits neurotoxic effects in animal models. Further investigation into its metabolic pathways revealed several metabolites formed through oxidative processes.

- Potential in Drug Development : As a lead compound targeting neurodegenerative diseases, ongoing research focuses on elucidating its specific interactions within biological systems to better understand its therapeutic potential .

Wirkmechanismus

The mechanism of action of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E,4E)-5-(4-methoxyphenyl)penta-2,4-dienal: Similar structure with a methoxy group instead of a nitro group.

(2E,4E)-5-(4-chlorophenyl)penta-2,4-dienal: Similar structure with a chloro group instead of a nitro group.

Uniqueness

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Biologische Aktivität

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by a conjugated diene system with a para-nitro substituent, has garnered attention for its reactivity and implications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 203.2 g/mol

- Appearance : White to orange-yellow powder

- Solubility : Low solubility in water

The compound’s structure enhances its reactivity due to the presence of the nitro group, which influences electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling. This property may lead to oxidative stress within cells, potentially affecting cellular signaling pathways and contributing to neurotoxic effects at high doses (greater than 700 mg/kg) . The specific interactions with molecular targets, such as enzymes or receptors, remain an area of active research.

Biological Activities

- Neurotoxicity : Studies indicate that at elevated concentrations, this compound exhibits neurotoxic effects. The mechanism may involve oxidative stress and disruption of neuronal signaling pathways .

- Antioxidant Activity : While it generates ROS, there is also evidence suggesting that it may possess antioxidant properties under certain conditions, contributing to its dual role in cellular environments .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity; however, comprehensive evaluations are needed to establish efficacy and mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neurotoxicity | High doses linked to neurotoxic effects | |

| Antioxidant | Potential antioxidant properties noted | |

| Antimicrobial | Preliminary evidence of antimicrobial activity |

Case Studies

-

Neurotoxicity Assessment :

A study investigated the neurotoxic effects of this compound on neuronal cell lines. Results indicated significant cell death at concentrations above 700 mg/kg, implicating ROS generation as a key mechanism. -

Oxidative Stress Induction :

Research focused on the compound's ability to induce oxidative stress in various cell types. It was found that exposure led to increased levels of lipid peroxidation and decreased antioxidant enzyme activity. -

Antimicrobial Evaluation :

A series of tests against common bacterial strains demonstrated moderate inhibitory effects, warranting further investigation into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(phenyl)-2-pentene-1-al | Similar diene structure | Lacks nitro group; less reactive |

| 3-nitrobenzaldehyde | Contains a nitro group | Aldehyde without conjugated diene; different reactivity profile |

| 5-(3-nitrophenyl)-2-pentene-1-al | Similar diene structure with different nitro position | Variation in electronic properties due to nitro positioning |

Eigenschaften

IUPAC Name |

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h1-9H/b3-1+,4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLWQDSDJBFRDF-ZPUQHVIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-(4-nitrophenyl)-2,4-pentadienal is a white to orange yellowish powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Low solubility (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2608-48-2, 49678-09-3 | |

| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E,4E)-5-(4-Nitrophenyl)-2,4-pentadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49678-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(p-Nitrophenyl)-2,4-pentadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049678093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(p-Nitrophenyl)-2,4-pentadienal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY58Y5T5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

223 to 226 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 5-(4-NITROPHENYL)-2,4-PENTADIENAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.